molecular formula C13H23NOSi B041311 4-((Tert-butyldimethylsilyloxy)methyl)aniline CAS No. 131230-76-7

4-((Tert-butyldimethylsilyloxy)methyl)aniline

Cat. No. B041311
M. Wt: 237.41 g/mol
InChI Key: WYUUHAORVPRPFB-UHFFFAOYSA-N
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Description

4-((Tert-butyldimethylsilyloxy)methyl)aniline is a chemical compound that can undergo various chemical reactions due to the presence of the tert-butyldimethylsilyloxy group. This group is often used in organic synthesis as a protective group for alcohols and phenols due to its stability and ease of removal under mild conditions.

Synthesis Analysis

The synthesis of derivatives of 4-((Tert-butyldimethylsilyloxy)methyl)aniline, such as 4-tert-butyldimethylsilyloxystyrene, involves protecting the hydroxyl group using tert-butyldimethylchlorosilane followed by a Wittig-type reaction with the Tebbe reagent. The yield of such reactions can be quite high, indicating efficient synthetic pathways for these compounds (Kim et al., 1999).

Molecular Structure Analysis

Molecular structure analyses often involve computational methods and spectroscopy. For similar compounds, studies have shown that tert-butyldimethylsilyl groups can significantly influence the molecular structure, affecting the reactivity and properties of the compound.

Chemical Reactions and Properties

Compounds containing the tert-butyldimethylsilyloxy group can participate in various chemical reactions, including polymerization and copolymerization. These reactions can be used to synthesize polymers with specific properties, such as hydroxyl-functionalized polystyrene (Hirao et al., 1985). The tert-butyldimethylsilyloxy group can also facilitate the protection of functional groups during synthesis, making it a valuable tool in organic chemistry.

Scientific Research Applications

  • Synthesis of Homo- and Heteroleptic Germylenes and Stannylenes : It is used in synthesizing these compounds and their precursors, contributing to inorganic chemistry research (Vaňkátová et al., 2011).

  • Antiviral Compounds Synthesis : It aids in synthesizing tetrahydroquinolines related to Virantmycin, an antiviral compound (Francis et al., 2004).

  • Preparation of Indoles and Oxindoles : It is used in the preparation of these compounds, which are significant in various scientific applications (Clark et al., 1991).

  • Diels-Alder Cycloaddition : In organic chemistry, it is used in the Diels-Alder cycloaddition of electrophilic 2H-azirines (Alves et al., 2006).

  • Synthesis of 2-(Trifluoromethyl)quinolines : This chemical plays a role in synthesizing 2-(trifluoromethyl)quinolines, which have various applications in chemical research (Keller & Schlosser, 1996).

  • Poly(propylene) Stabilization : It has potential applications in poly(propylene) stabilization as a silane-based antioxidant (Nedelčev et al., 2007).

  • Extraction of Metal Ions : Thiacalix[4]aniline, related to this compound, is highly specific in extracting Au(III) and Pd(II) ions from acidic solutions (Katagiri et al., 2002).

  • Pharmaceutical and Pesticide Applications : Tert-Butylanilines, derived from similar compounds, are used in pharmaceuticals, pesticides, plastics, additives, and dyes (Yadav & Doshi, 2003).

  • Anionic Polymerization : This compound can lead to the formation of linear, nearly monodisperse polymers of 4-vinylphenol and block copolymers (Hirao et al., 1985).

  • Catalysis and Sensing Applications : It serves as a catalyst in oxidizing phenols and anilines and also as a sensor for aniline detection (Ratnikov et al., 2011; Zhang & Echegoyen, 2004).

Safety And Hazards

This compound is labeled with the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUUHAORVPRPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454347
Record name 4-aminobenzyloxy-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Tert-butyldimethylsilyloxy)methyl)aniline

CAS RN

131230-76-7
Record name 4-aminobenzyloxy-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In ethanol (80 ml) was dissolved tert-butyldimethyl-4-nitrobenzyloxysilane (16.5 g), and to the mixture was added dried 5% palladium on carbon (0.83 g). Under hydrogen atmosphere, the mixture was stirred at room temperature under atmospheric pressure for 7.5 hours. The palladium was filtered off, and the filtrate was concentrated. The residue was separated and purified with column chromatography (ethyl acetate/hexane=1/4) to give 4-aminobenzyloxy-tert-butyldimethylsilane (13.8 g) as colorless oil.
Name
tert-butyldimethyl-4-nitrobenzyloxysilane
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-aminobenzyl alcohol (30.0 g, 81.2 mmol), tert-butyldimethylsilyl chloride (12.24 g, 81.2 mmol), imidazole (11.05 g, 162.4 mmol) and anhydrous CH2Cl2 (200 mL) was stirred at room temperature overnight. TLC analysis showed the appearance of a new spot and the disappearance of starting phenol. The solvent was removed in vacuo and then the remaining oily product was loaded onto a silica gel column and purified by chromatography, eluting with 3:1 hexane-ethyl acetate to afford 15.41 g (80%) of the title compound as a pale orange oil: 1H NMR (DMSO-d6) δ6.95 (d, J=8.4, 2H), 6.53 (d, J=8.4, 2H), 4.96 (s, 2H), 4.50 (s, 2H), 0.88 (s, 9H), 0.04 (s, 6H); 13C NMR (DMSO-d6) δ147.65, 128.04, 127.58, 113.57, 64.69, 25.82, 17.97, -5.18; MS (EI, m/z) 237 (M+).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12.24 g
Type
reactant
Reaction Step One
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
UP Dahal, JP Jones, JA Davis, DA Rock - Drug metabolism and disposition, 2011 - ASPET
Identification and quantification of the metabolites of drugs and drug candidates are routinely performed using liquid chromatography-mass spectrometry (LC-MS). The best practice is to …
Number of citations: 66 dmd.aspetjournals.org
UP Dahal, C Joswig-Jones… - Journal of medicinal …, 2012 - ACS Publications
Compounds that coordinate to the heme-iron of cytochrome P450 (CYP) enzymes are assumed to increase metabolic stability. However, recently we observed that the type II binding …
Number of citations: 35 pubs.acs.org
UP Dahal - 2012 - search.proquest.com
Cytochrome P450 (CYP) enzymes metabolize more than 80% of clinically used drugs. Given a large role of CYP enzymes in drug metabolism, one of the goals in pharmaceutical …
Number of citations: 3 search.proquest.com

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